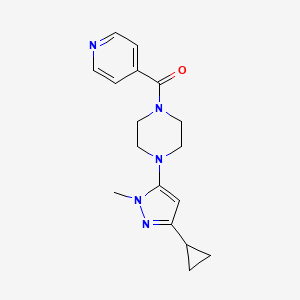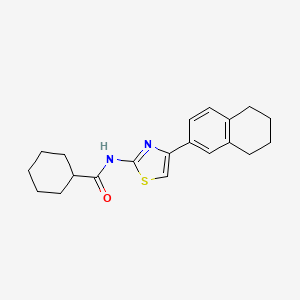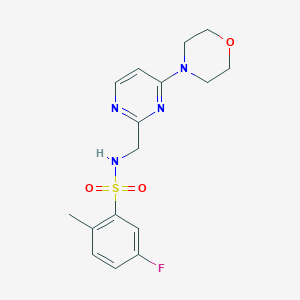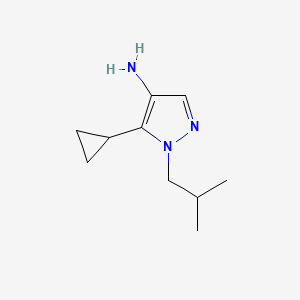
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as benzyl cyanides . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of this compound is CHFNO. It has an average mass of 357.425 Da and a monoisotopic mass of 357.196503 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound exhibits in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis and Structural Analysis
- The development of novel heterocyclic compounds incorporating the pyrazole and piperazine moieties has been a focus in medicinal chemistry for their potential antimicrobial and anticancer activities. For instance, compounds have been synthesized to explore their structure-activity relationships, elucidating the importance of the piperazine and pyrazole rings in biological activity. Such research has led to the discovery of molecules with significant pharmacological profiles, including antimicrobial and anticancer properties (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
- Various derivatives have been synthesized and evaluated for their potential as antimicrobial agents, highlighting the structural versatility and potential of the core chemical structure for developing new therapeutic agents. These efforts include the exploration of antimicrobial activity against a range of bacterial and fungal strains, offering insights into the compound's potential utility in combating infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking and Computational Studies
- Molecular docking studies of related compounds have been conducted to predict the binding affinities and interactions with biological targets, contributing to the rational design of new drugs. These studies help in understanding the molecular basis of the compound's activity and guiding the optimization of pharmacological properties (Katariya, Vennapu, & Shah, 2021).
Novel Synthetic Routes and Chemical Characterization
- Research on the compound and its derivatives also includes novel synthetic routes, providing new methodologies for the preparation of these complex molecules. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to elucidate their structures, contributing to the field of chemical synthesis and structural chemistry (Lv, Ding, & Zhao, 2013).
Anticancer and Antimicrobial Screening
- The synthesized derivatives have undergone screening for their anticancer and antimicrobial activities, with some showing promising results against specific cancer cell lines and microbial strains. This underscores the potential of these compounds in the development of new therapeutic agents for treating cancer and infections (Sanjeeva, Narendra, & Venkata, 2022).
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-20-16(12-15(19-20)13-2-3-13)21-8-10-22(11-9-21)17(23)14-4-6-18-7-5-14/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUZXKRXVGSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2892547.png)
![Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2892548.png)


![5-((2,4-Dimethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2892554.png)

![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)


